

# Application Notes and Protocols for Flow Cytometry Analysis of Surface CCR5 Expression

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: CR5 protein

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## Introduction

C-C chemokine receptor 5 (CCR5) is a G-protein coupled receptor that plays a pivotal role in the immune system, primarily by mediating the migration of T cells, monocytes, and macrophages to sites of inflammation.[1] It is also a major co-receptor for the entry of R5-tropic strains of the Human Immunodeficiency Virus (HIV) into host cells.[1] CCR5 antagonists are a class of drugs that bind to CCR5, allosterically inhibiting the binding of its natural ligands and the HIV envelope glycoprotein gp120, thereby blocking viral entry and inflammatory cell recruitment.[1]

Flow cytometry is a powerful and precise technique for quantifying the expression of cell surface receptors like CCR5. This method allows for the measurement of the percentage of CCR5-expressing cells and the density of CCR5 on the cell surface, often reported as Mean Fluorescence Intensity (MFI).[1] Analyzing changes in CCR5 expression is crucial for understanding disease pathogenesis, drug mechanism of action, pharmacodynamics, and potential immunomodulatory effects.[1]

## Data Presentation: Quantitative Analysis of CCR5 Expression

The following tables summarize quantitative data on CCR5 expression from various studies, providing examples of how to present such data clearly for comparison.

Table 1: Effect of Maraviroc on CCR5 Expression in HIV-Infected Patients

Cell Type	Treatment Period	Change in CCR5+ Cells (%)	p-value
CD4+ T cells	Maraviroc Intensification	+2.4	0.010
Control	+0.4	-	
CD8+ T cells	Maraviroc Intensification	+14.0	0.002
Control	+2.6	-	

Data adapted from a study on the effect of Maraviroc intensification on CCR5 expression in HIV-infected patients.[\[1\]](#)

Table 2: CCR5 Expression on Peripheral Blood Mononuclear Cells (PBMCs) in Different Genotypes

CCR5 Genotype	CD4+ Cells with Surface CCR5 Expression (%)
Wild-type homozygote (Patient 1)	9.8
Wild-type homozygote (Patient 2)	12.5
Heterozygote	2 - 9
Δ32 homozygote	<2 (background)

This table illustrates the variability in the percentage of CD4+ cells expressing CCR5 among individuals with different CCR5 genotypes.[\[2\]](#)

Table 3: CCR5 Expression in Lymph Nodes of HIV-1-Infected Individuals by Sex

Cell Type	Sex	Mean Percentage of CCR5+ Cells
CD3+CD4+ T cells	Women	12%
Men	16%	
Activated CD4+ T cells	Women	35%
Men	44%	

This table shows a comparison of the percentage of CCR5 expressing T cells in the lymph nodes of HIV-1-infected men and women.[\[3\]](#)

## Experimental Protocols

This section provides detailed protocols for the preparation of cells and the analysis of surface CCR5 expression by flow cytometry.

### Protocol 1: Preparation of Peripheral Blood Mononuclear Cells (PBMCs) from Whole Blood

This protocol describes the isolation of PBMCs, which are a common source for analyzing immune cell populations.

Materials:

- Whole blood collected in EDTA or heparin tubes
- Phosphate Buffered Saline (PBS)
- Ficoll-Paque or other density gradient medium
- 15 mL or 50 mL conical tubes
- Centrifuge

Procedure:

- Dilute the whole blood sample with an equal volume of PBS.
- Carefully layer the diluted blood over the Ficoll-Paque in a conical tube.
- Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
- After centrifugation, a distinct layer of mononuclear cells will be visible at the plasma-Ficoll interface.
- Carefully aspirate the upper layer of plasma without disturbing the mononuclear cell layer.
- Collect the mononuclear cell layer and transfer it to a new conical tube.
- Wash the isolated PBMCs twice with sterile PBS by centrifuging at 300 x g for 5 minutes and discarding the supernatant.[\[1\]](#)
- Resuspend the cell pellet in an appropriate buffer for cell counting and subsequent staining.

## Protocol 2: Staining of Surface CCR5 for Flow Cytometry

This protocol outlines the steps for staining cell surface CCR5 with a fluorochrome-conjugated antibody.

Materials:

- Isolated PBMCs or other single-cell suspension ( $1 \times 10^6$  cells per sample)
- Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA or FBS)
- Fc receptor blocking reagent (e.g., Human TruStain FcX™)[\[4\]](#)
- Fluorochrome-conjugated anti-human CCR5 antibody (e.g., clone 45531 or NP-6G4)[\[5\]](#)
- Fluorochrome-conjugated isotype control antibody (e.g., Mouse IgG2B)
- Antibodies against other cell surface markers (e.g., CD3, CD4, CD8, CD14) to identify specific cell populations.[\[1\]](#)

- FACS tubes
- Centrifuge
- Flow cytometer

#### Procedure:

- Resuspend the cell pellet in 100  $\mu$ L of cold Flow Cytometry Staining Buffer.[1]
- (Optional but recommended) Add an Fc receptor blocking reagent to prevent non-specific antibody binding and incubate for 10-15 minutes at room temperature.[4]
- Add the predetermined optimal concentration of the fluorochrome-conjugated anti-CCR5 antibody and other lineage-specific antibodies to the cell suspension. For the isotype control, use a separate tube with the corresponding isotype control antibody.[1]
- Vortex gently and incubate the cells for 30 minutes at 4°C in the dark.[1][6]
- Wash the cells twice with 2 mL of cold Flow Cytometry Staining Buffer by centrifuging at 300 x g for 5 minutes and discarding the supernatant.[1]
- Resuspend the final cell pellet in an appropriate volume of Flow Cytometry Staining Buffer (e.g., 300-500  $\mu$ L) for analysis.[1]
- Acquire the samples on a flow cytometer, collecting a sufficient number of events (e.g., 50,000-100,000) for robust statistical analysis.[1]

#### Data Analysis:

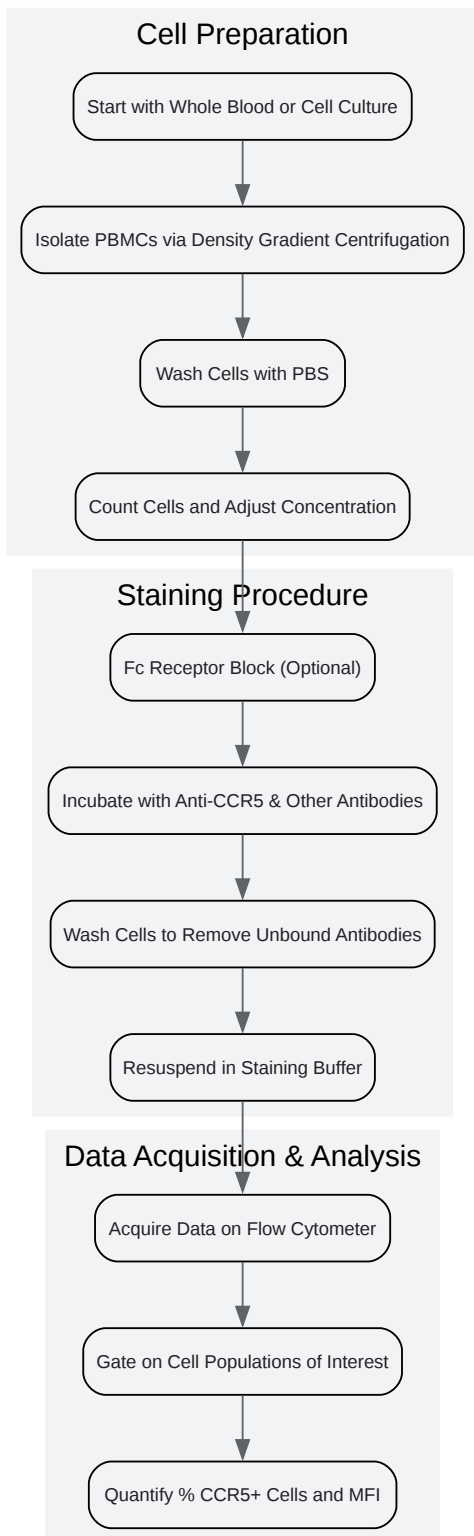
- Gate on the lymphocyte and/or monocyte populations based on their forward and side scatter properties.
- Identify specific cell subsets using lineage markers (e.g., CD3+CD4+ for helper T cells, CD3+CD8+ for cytotoxic T cells, or CD14+ for monocytes).[1]
- Within the target cell population, quantify the percentage of CCR5-positive cells and the Mean Fluorescence Intensity (MFI) of the CCR5 staining.

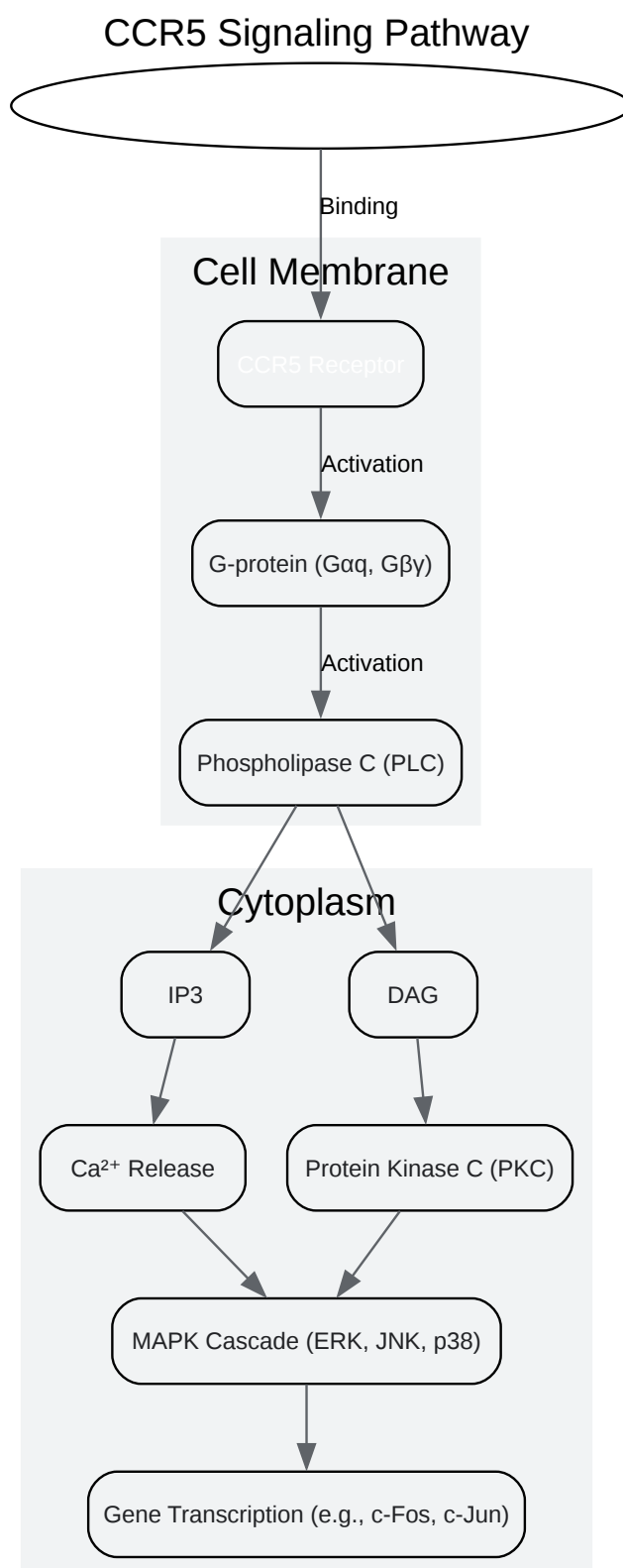
- Use the isotype control to set the gate for positive staining.[\[1\]](#)

## Mandatory Visualizations

### Experimental Workflow for CCR5 Surface Staining

## Experimental Workflow for CCR5 Surface Staining





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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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